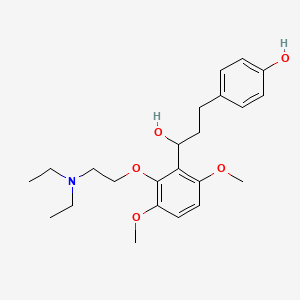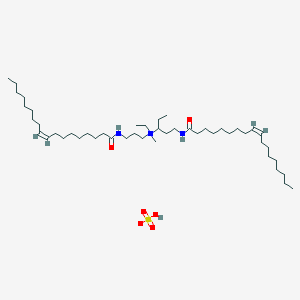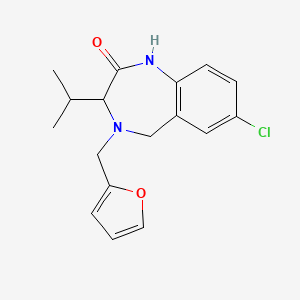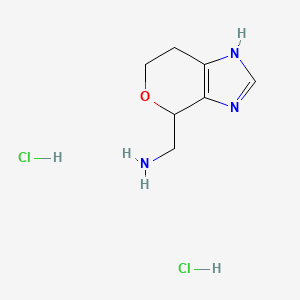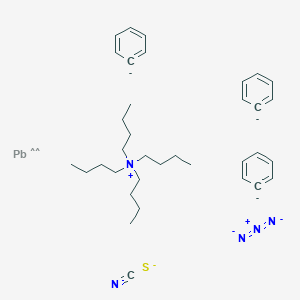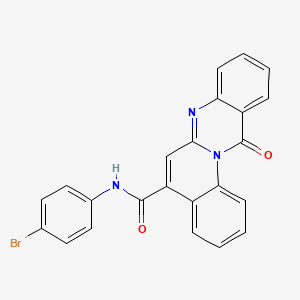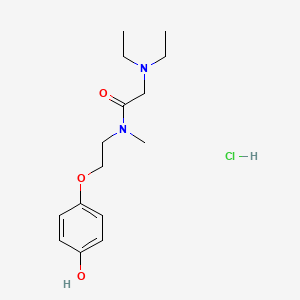
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, a hydroxyphenoxy group, and a methyl group, all attached to an acetamide backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydroquinone with ethyl O-benzenesulfonyl lactate in the presence of an inert atmosphere. The reaction conditions include heating the mixture in an oil bath at 120°C for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic compounds, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate: This compound shares a similar hydroxyphenoxy group but differs in its overall structure and functional groups.
4,4’-Dihydroxydiphenyl ether: This compound contains a similar phenoxy group but lacks the acetamide and diethylamino groups.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
97703-00-9 |
|---|---|
Fórmula molecular |
C15H25ClN2O3 |
Peso molecular |
316.82 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[2-(4-hydroxyphenoxy)ethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)12-15(19)16(3)10-11-20-14-8-6-13(18)7-9-14;/h6-9,18H,4-5,10-12H2,1-3H3;1H |
Clave InChI |
FYPXYRYLHYUZEA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(C)CCOC1=CC=C(C=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
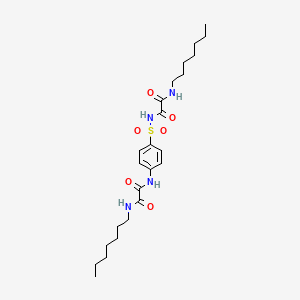
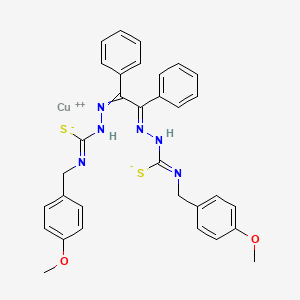
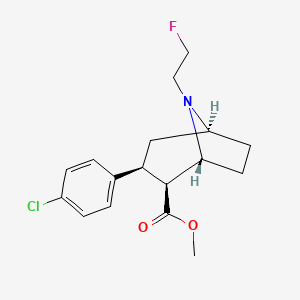
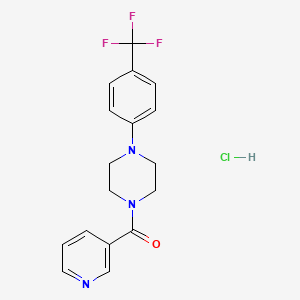

![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)

